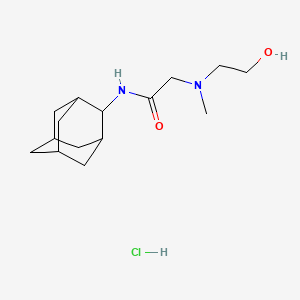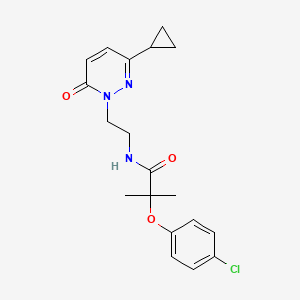
N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide is a chemical compound with the molecular formula C17H20N4O2S and a molecular weight of 344.43 g/mol.
Mechanism of Action
- One study highlights the synthesis of benzothiazole-based anti-tubercular compounds, including derivatives similar to our compound . These compounds were evaluated against Mycobacterium tuberculosis (M. tuberculosis), suggesting an antimycobacterial effect.
Target of Action
Mode of Action
Preparation Methods
The synthesis of N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide involves several steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid to form intermediate compounds. These intermediates are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide or potassium carbonate.
Scientific Research Applications
N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide has been explored for its potential anti-inflammatory properties. Studies have shown that derivatives of this compound exhibit significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), making it a promising candidate for the development of anti-inflammatory drugs . Additionally, molecular docking studies have been conducted to understand the binding interactions of this compound with protein receptors .
Comparison with Similar Compounds
N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties and have been synthesized using similar methods.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives have shown significant COX-1 and COX-2 inhibitory activity and are structurally related to this compound.
This compound stands out due to its unique combination of a benzyl group and a thiazolyl group, which may contribute to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
1-N-benzyl-4-N-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-15(20-16-18-8-11-24-16)14-6-9-21(10-7-14)17(23)19-12-13-4-2-1-3-5-13/h1-5,8,11,14H,6-7,9-10,12H2,(H,19,23)(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDLUZPLONFDQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2359160.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2359163.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone](/img/structure/B2359167.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2359170.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2359176.png)
![ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2359177.png)


![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2359182.png)
